

An In-depth Technical Guide on the Structure-Activity Relationship Studies of SR2640

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR2640	
Cat. No.:	B028519	Get Quote

Disclaimer: While this guide provides a comprehensive overview of the known biological activity and characteristics of **SR2640**, a detailed structure-activity relationship (SAR) study with quantitative data for a series of its analogs is not readily available in the public domain. The information presented herein is based on the initial discovery and characterization of **SR2640**.

Introduction

SR2640, chemically known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, and their effects are mediated through these receptors. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), **SR2640** serves as a valuable tool for studying the physiological and pathological roles of these eicosanoids and as a lead compound for the development of anti-asthmatic and anti-inflammatory drugs.

Core Structure of SR2640

The chemical structure of **SR2640** consists of three key moieties:

- A quinoline ring: This heterocyclic system is a common feature in many CysLT1 receptor antagonists and is crucial for high-affinity binding.
- A phenylamino benzoic acid group: This part of the molecule, particularly the acidic benzoic acid, is essential for its antagonist activity.

 A methoxy linker: This flexible linker connects the quinoline and the phenylamino benzoic acid moieties.

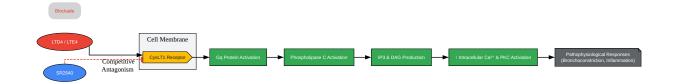
Biological Activity and Quantitative Data

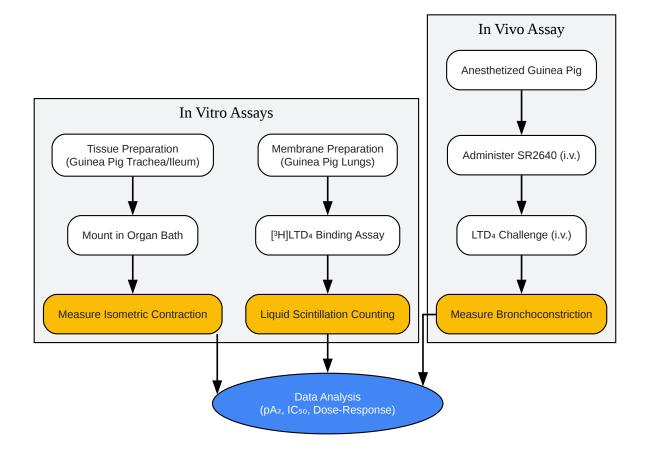
SR2640 has been shown to be a potent and selective antagonist in both in vitro and in vivo studies. Its primary action is the competitive inhibition of LTD4 and LTE4 at their receptors.

Table 1: In Vitro Activity of **SR2640**

Assay	Species/Tissue	Parameter	Value	Reference
LTD4-induced contraction	Guinea pig trachea	pA2	8.7	[1]
[3H]LTD4 binding	Guinea pig lung membranes	IC50	23 nM	[1]
LTD4-induced contraction	Guinea pig ileum	Concentration- dependent inhibition	-	[1]
LTC4-induced contraction	Guinea pig ileum	Much less potent inhibition	-	[1]
Histamine- induced contraction	Guinea pig ileum and trachea	No inhibition	-	[1]

Table 2: In Vivo Activity of SR2640




Assay	Animal Model	Dose Range	Effect	Reference
LTD4-induced bronchoconstricti on	Guinea pig	0.03-1.00 mg/kg (i.v.)	Dose-dependent rightward shift of the dose-response curve	[1]
Antigen-induced bronchoconstricti on	Guinea pig	1 mg/kg	Significant inhibition	[1]

Mechanism of Action: CysLT1 Receptor Antagonism

SR2640 exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of the endogenous ligands, LTD4 and LTE4. This blockade inhibits the downstream signaling pathways activated by these leukotrienes.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Structure-Activity Relationship Studies of SR2640]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028519#sr2640-structure-activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com